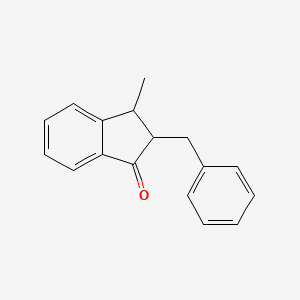
1H-Inden-1-one, 2,3-dihydro-3-methyl-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 2,3-dihydro-3-methyl-2-(phenylmethyl)- is an organic compound with a complex structure that includes an indanone core
Preparation Methods
The synthesis of 1H-Inden-1-one, 2,3-dihydro-3-methyl-2-(phenylmethyl)- typically involves organic synthesis techniques. One common method includes the reaction of indanone derivatives with appropriate reagents under controlled conditions. Industrial production methods may involve catalytic processes to enhance yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Chemical Reactions Analysis
1H-Inden-1-one, 2,3-dihydro-3-methyl-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur under suitable conditions. The major products formed from these reactions depend on the reagents and conditions used
Scientific Research Applications
1H-Inden-1-one, 2,3-dihydro-3-methyl-2-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-3-methyl-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research and can vary depending on the specific application .
Comparison with Similar Compounds
1H-Inden-1-one, 2,3-dihydro-3-methyl-2-(phenylmethyl)- can be compared with other similar compounds such as:
1H-Inden-1-one, 2,3-dihydro-: Shares a similar core structure but lacks the methyl and phenylmethyl groups.
2-Methyl-2,3-dihydro-1H-inden-1-one:
Properties
CAS No. |
61696-82-0 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-benzyl-3-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C17H16O/c1-12-14-9-5-6-10-15(14)17(18)16(12)11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3 |
InChI Key |
BQQCCHKZKGFIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2=CC=CC=C12)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















